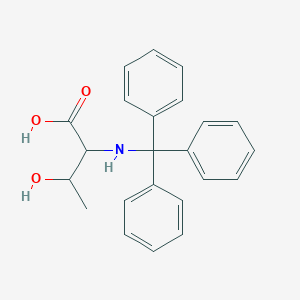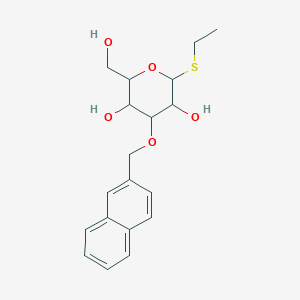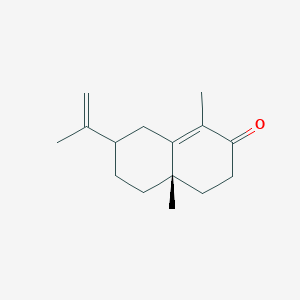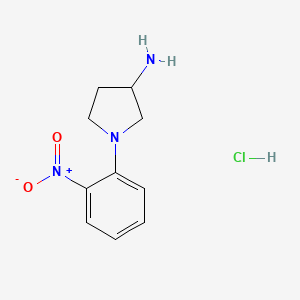
3-Hydroxy-2-(tritylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Triphenylmethyl)-L-threonine: is an organic compound that features a triphenylmethyl (trityl) group attached to the nitrogen atom of L-threonine. The triphenylmethyl group is known for its stability and is often used as a protecting group in organic synthesis. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylmethyl)-L-threonine typically involves the protection of the amino group of L-threonine using triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The general reaction scheme is as follows:
- Dissolve L-threonine in anhydrous dichloromethane.
- Add triphenylmethyl chloride and a base (e.g., pyridine) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(Triphenylmethyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Triphenylmethyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carbonyl group forms alcohols.
- Substitution reactions replace the triphenylmethyl group with other functional groups.
Applications De Recherche Scientifique
N-(Triphenylmethyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Triphenylmethyl)-L-threonine involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The triphenylmethyl group stabilizes the molecule and allows for selective reactions at other functional groups. The molecular targets and pathways involved include the inhibition of nucleophilic attack on the amino group, thereby preserving the integrity of the molecule during chemical transformations.
Comparaison Avec Des Composés Similaires
- N-(Triphenylmethyl)-L-serine
- N-(Triphenylmethyl)-L-cysteine
- N-(Triphenylmethyl)-L-tyrosine
Comparison: N-(Triphenylmethyl)-L-threonine is unique due to the presence of the hydroxyl group on the threonine moiety, which provides additional sites for chemical modification. Compared to N-(Triphenylmethyl)-L-serine, which also has a hydroxyl group, N-(Triphenylmethyl)-L-threonine offers different steric and electronic properties due to the presence of the methyl group on the threonine side chain. This makes it a versatile compound for various synthetic applications.
Propriétés
Formule moléculaire |
C23H23NO3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27) |
Clé InChI |
CBIIBFYYCAFENA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)


![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)

![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)

![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)


![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)

